Digadoglucitol, also known as D-glucitol or sorbitol, is a sugar alcohol derived from glucose. It is classified as a polyol and is commonly used as a sweetener in food products due to its lower caloric content compared to traditional sugars. The compound is particularly valued in the food industry for its ability to retain moisture and enhance the texture of various products.
Digadoglucitol is naturally found in various fruits, such as apples and pears, and can also be produced synthetically through the reduction of glucose. It falls under the category of carbohydrate compounds, specifically sugar alcohols, which are characterized by their hydroxyl groups (-OH) attached to carbon atoms. This classification highlights its role as a low-calorie sweetener and its potential applications in diabetic-friendly food formulations.
The synthesis of digadoglucitol can be achieved through several methods:
The chemical reaction for the hydrogenation of glucose can be represented as follows:
This reaction demonstrates the conversion of glucose (C₆H₁₂O₆) into digadoglucitol (C₆H₁₄O₆) by adding hydrogen.
The molecular formula for digadoglucitol is C₆H₁₄O₆, indicating it contains six carbon atoms, fourteen hydrogen atoms, and six oxygen atoms. The structure features multiple hydroxyl groups that contribute to its solubility in water and its sweet taste.
The three-dimensional structure can be visualized using molecular modeling software, which shows the arrangement of hydroxyl groups around the carbon skeleton. This spatial configuration plays a crucial role in its functionality as a sweetener and humectant.
Digadoglucitol participates in various chemical reactions typical of sugar alcohols:
These reactions highlight the versatility of digadoglucitol in both industrial applications and biochemical processes.
The mechanism of action for digadoglucitol primarily revolves around its role as a sweetener. It interacts with taste receptors on the tongue, providing a sweet flavor profile without significantly raising blood sugar levels. This property makes it particularly appealing for use in products aimed at individuals with diabetes or those seeking to reduce caloric intake.
Additionally, digadoglucitol has been shown to exhibit osmotic properties, which can help retain moisture in food products, enhancing their shelf life and texture.
These properties underline the suitability of digadoglucitol for various applications in food science and nutrition.
Digadoglucitol has several applications across different fields:
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